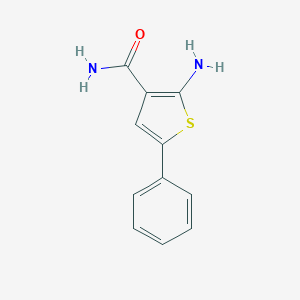

2-Amino-5-phenylthiophene-3-carboxamide

概要

説明

セファロチンは、第1世代セファロスポリン系抗生物質です。それは開発された最初のセファロスポリンの1つであり、幅広い抗菌活性で知られています。セファロチンは特にグラム陽性菌と一部のグラム陰性菌に効果的です。

2. 製法

合成経路と反応条件: セファロチンは、セファロスポリンCから得られる7-アミノセファロスポラン酸(7-ACA)から合成されます。 合成には、セファロスポリンCアシル化酵素を用いて、7-ACAをチオフェン-2-酢酸でアシル化する工程が含まれます 。 この酵素反応の最適条件は、pH 6.5および温度32°Cです .

工業生産方法: セファロチンの工業生産は、化学的方法と酵素的方法の両方によって達成できます。 化学的方法には、イミノエーテルやニトロシルクロリドなどの有毒な化合物を使用してセファロスポリンCを脱アシル化する工程が含まれます 。 酵素的方法は環境に優しく、セファロスポリンアシル化酵素を使用してセファロスポリンCを7-ACAに変換し、その後アシル化してセファロチンを形成します .

準備方法

Synthetic Routes and Reaction Conditions: Cephalothin is synthesized from 7-aminocephalosporanic acid (7-ACA), which is obtained from cephalosporin C. The synthesis involves the acylation of 7-ACA with thiophene-2-acetic acid using cephalosporin-C acylase enzyme . The optimal conditions for this enzymatic reaction are a pH of 6.5 and a temperature of 32°C .

Industrial Production Methods: The industrial production of cephalothin can be achieved through both chemical and enzymatic methods. The chemical method involves the deacylation of cephalosporin C using toxic compounds such as iminoether or nitrosyl chloride . The enzymatic method, which is more environmentally friendly, uses cephalosporin acylases to convert cephalosporin C to 7-ACA, which is then acylated to form cephalothin .

化学反応の分析

反応の種類: セファロチンは、以下を含むさまざまな化学反応を起こします。

酸化: セファロチンは、酸化されてスルホキシドやスルホンを形成することができます。

還元: 還元反応により、セファロチンは対応するアルコールに変換されます。

一般的な試薬と条件:

酸化: 過酸化水素または過酸が、一般的な酸化剤として使用されます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムが、典型的な還元剤です。

主要な生成物:

酸化: スルホキシドとスルホン。

還元: アルコール。

置換: さまざまな置換セファロチン誘導体.

4. 科学研究への応用

セファロチンは、科学研究において幅広い用途があります。

化学: β-ラクタム系抗生物質の合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 細菌の耐性機構を研究するために、微生物学的なアッセイで使用されます。

科学的研究の応用

Medicinal Chemistry

Antituberculosis Activity

2-Amino-5-phenylthiophene-3-carboxamide has been identified as a promising candidate for the treatment of tuberculosis. It acts as an inhibitor of the DNA GyrB domain of Mycobacterium tuberculosis, showing effective inhibition at low concentrations while maintaining low toxicity to human cells .

Case Study: Inhibition Mechanism

Research indicates that this compound interacts with enzymes involved in bacterial fatty acid synthesis, crucial for the survival of Mycobacterium tuberculosis. Molecular docking studies have demonstrated its binding affinity to these targets, which is essential for optimizing its therapeutic efficacy.

Biological Research

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects and potential antibacterial activity against various pathogens. Its structural features contribute to these biological activities, making it a valuable candidate for further research in inflammatory diseases and infections .

Material Science

Conductive Polymers

In materials science, derivatives of this compound are being explored for their potential use in creating conductive polymers. These materials are vital for developing electronic devices and could lead to advancements in organic electronics .

Summary of Applications

- Pharmaceutical Development : Key intermediate in synthesizing drugs targeting neurological disorders and infectious diseases.

- Organic Synthesis : Versatile building block for creating complex organic molecules.

- Material Science : Potential applications in developing conductive polymers for electronic devices.

- Biological Research : Investigated for its effects on cellular processes and potential therapeutic benefits.

- Analytical Chemistry : Used as a standard reference material in various analytical methods.

作用機序

セファロチンは、細菌の細胞壁合成を阻害することにより、抗菌効果を発揮します。それは、ペニシリン結合タンパク質(PBP)に結合します。PBPは、細菌細胞壁のペプチドグリカン鎖の架橋に不可欠なものです。 この阻害は、機能的な細胞壁の形成を妨げ、細菌の細胞溶解と死をもたらします 。 セファロチンの主要な分子標的は、D-アラニル-D-アラニンカルボキシペプチダーゼやさまざまなペニシリン結合タンパク質を含むPBPです .

類似化合物:

セファレキシン: 抗菌活性は類似していますが、薬物動態が異なる、別の第1世代セファロスポリン。

セファゾリン: セファロチンと比較して、半減期が長く、組織への浸透性が高い、第1世代セファロスポリン。

セフロキシム: グラム陰性菌に対する活性のスペクトルが拡大した、第2世代セファロスポリン.

独自性: セファロチンは、分子の3位のアセトキシ基が特徴です。このアセトキシ基は、脱アセチルセファロチンに代謝されます。 この代謝物は、グラム陽性菌とグラム陰性菌の両方に対する活性がはるかに低く、セファロチンの薬物動態プロファイルを際立たせています .

類似化合物との比較

Cephalexin: Another first-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefazolin: A first-generation cephalosporin with a longer half-life and better tissue penetration compared to cephalothin.

Cefuroxime: A second-generation cephalosporin with an extended spectrum of activity against Gram-negative bacteria.

Uniqueness: Cephalothin is unique due to its acetoxy group at position three of the molecule, which is metabolized to desacetylcephalothin. This metabolite has a much lower activity against both Gram-positive and Gram-negative bacteria, making cephalothin distinct in its pharmacokinetic profile .

生物活性

2-Amino-5-phenylthiophene-3-carboxamide is an organic compound characterized by a thiophene ring with an amino group and a phenyl group. Its molecular formula is C₁₁H₁₀N₂O₁S, and it has a molecular weight of approximately 218.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-tuberculosis agent.

Biological Activity Overview

Research indicates that this compound exhibits significant antimycobacterial activity, specifically against Mycobacterium tuberculosis (Mtb). It acts as a novel inhibitor of the DNA gyrase B (GyrB) domain, which is crucial for bacterial DNA replication and repair.

The compound's mechanism involves the inhibition of DNA replication processes in Mtb. Molecular docking studies suggest that it interacts effectively with enzymes responsible for bacterial fatty acid synthesis, which is vital for the survival of Mtb. This interaction is essential for understanding its therapeutic potential and optimizing its efficacy.

Efficacy Against Mycobacterium tuberculosis

A series of studies have demonstrated that this compound can inhibit the growth of Mtb at low concentrations while maintaining low toxicity to human cells. The compound has also shown potential anti-inflammatory properties, making it a candidate for further development in treating tuberculosis and other infections.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited Mtb growth at concentrations as low as 1 µM, showcasing its potential as a therapeutic agent.

- In Vivo Studies : Animal models treated with this compound showed reduced bacterial load in lungs, indicating its efficacy in vivo and supporting its further development as an anti-tuberculosis drug.

Comparative Analysis

To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-methylthiophene-3-carboxamide | Methyl group at position 5 | Moderate antibacterial activity |

| 2-Amino-5-benzylthiophene-3-carboxamide | Benzyl group at position 5 | Increased potency against Mtb |

| 2-Amino-thiophene-3-carboxylic acid | Lacks phenyl substitution | Lower biological activity compared to target compound |

特性

IUPAC Name |

2-amino-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-10(14)8-6-9(15-11(8)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEGYTDIDBFUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351580 | |

| Record name | 2-amino-5-phenylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-35-4 | |

| Record name | 2-amino-5-phenylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-Amino-5-phenylthiophene-3-carboxamide derivatives against Mycobacterium tuberculosis?

A1: The provided abstract states that this compound derivatives were researched as potential inhibitors of the Mycobacterium tuberculosis DNA GyrB domain []. While the abstract does not delve into the specific interactions or downstream effects, it suggests that these compounds may exert their action by targeting the DNA GyrB domain, a subunit of DNA gyrase. DNA gyrase is an essential enzyme for bacterial DNA replication and is a validated target for antibacterial drug development. Further research, as detailed in the full paper (not provided), would likely elucidate the specific interactions and downstream effects of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。